Cas no 26148-38-9 (1,2-Benzenediamine, N-2-pyridinyl-)

1,2-Benzenediamine, N-2-pyridinyl-, is a heterocyclic organic compound featuring both a benzene and pyridine ring system. This diamine derivative is primarily utilized as a key intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical and coordination chemistry applications. Its bifunctional structure, combining aromatic amine and pyridyl groups, enables selective reactivity in metal chelation and ligand formation. The compound exhibits stability under controlled conditions, making it suitable for use in catalytic systems and as a precursor for heterocyclic scaffolds. Its well-defined molecular architecture allows for precise modifications, facilitating tailored applications in medicinal chemistry and materials science. Proper handling under inert conditions is recommended due to potential sensitivity to oxidation.
1,2-Benzenediamine, N-2-pyridinyl- structure
26148-38-9 structure
Product Name:1,2-Benzenediamine, N-2-pyridinyl-
CAS No:26148-38-9
MF:C11H11N3
MW:185.225141763687
CID:1425595
PubChem ID:752150
Update Time:2025-06-08

1,2-Benzenediamine, N-2-pyridinyl- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzenediamine, N-2-pyridinyl-
    • N-(2-pyridyl)-o-phenylenediamine
    • SMNUYINHUNGHMQ-UHFFFAOYSA-N
    • (2-aminophenyl)-2-pyridylamine
    • S4V
    • F1371-0170
    • MFCD02323236
    • AKOS002375065
    • Oprea1_692172
    • Oprea1_769465
    • SCHEMBL4943709
    • CS-0257626
    • EN300-6745255
    • 2-N-pyridin-2-ylbenzene-1,2-diamine
    • N-(2-pyridyl)-o-phenylenediarnine
    • N1-(pyridin-2-yl)benzene-1,2-diamine
    • 26148-38-9
    • n-pyridin-2-ylbenzene-1,2-diamine
    • 2-pyridyl-o-phenylenediamine
    • Inchi: 1S/C11H11N3/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-8H,12H2,(H,13,14)
    • InChI Key: SMNUYINHUNGHMQ-UHFFFAOYSA-N
    • SMILES: N(C1C=CC=CN=1)C1C=CC=CC=1N

Computed Properties

  • Exact Mass: 185.09543
  • Monoisotopic Mass: 185.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 50.9Ų

Experimental Properties

  • PSA: 50.94

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Additional information on 1,2-Benzenediamine, N-2-pyridinyl-

Introduction to 1,2-Benzenediamine, N-2-pyridinyl- (CAS No. 26148-38-9)

1,2-Benzenediamine, N-2-pyridinyl-, identified by its Chemical Abstracts Service (CAS) number 26148-38-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of benzenediamines, which are characterized by the presence of two amino groups (-NH₂) attached to a benzene ring. The introduction of a pyridinyl group at the N-2 position further enhances its structural complexity and potential biological activity.

The structure of 1,2-Benzenediamine, N-2-pyridinyl- consists of a benzene core substituted with two amino groups at the 1 and 2 positions, and a pyridine ring linked to the nitrogen atom at the 2-position. This unique arrangement imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules. The presence of both electron-donating amino groups and an electron-withdrawing pyridine ring creates a balance that can influence the compound's reactivity and interactions with biological targets.

In recent years, there has been growing interest in 1,2-Benzenediamine, N-2-pyridinyl- due to its potential applications in drug discovery and development. The compound's ability to act as a precursor or intermediate in synthesizing more complex molecules has made it a subject of extensive research. Specifically, its incorporation into heterocyclic frameworks has been explored as a strategy to enhance binding affinity and selectivity towards therapeutic targets.

One of the most compelling aspects of 1,2-Benzenediamine, N-2-pyridinyl- is its versatility in medicinal chemistry. Researchers have leveraged its structure to develop compounds with diverse pharmacological profiles. For instance, derivatives of this molecule have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The pyridinyl moiety, in particular, has been shown to improve solubility and bioavailability, which are critical factors in drug design.

Recent studies have highlighted the role of 1,2-Benzenediamine, N-2-pyridinyl- in the development of targeted therapies. By modifying its structure through functional group transformations or appending different side chains, scientists have been able to generate libraries of compounds with tailored biological activities. These efforts have led to the identification of several lead candidates that are currently undergoing further optimization for clinical use.

The synthesis of 1,2-Benzenediamine, N-2-pyridinyl- involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include nucleophilic aromatic substitution (SNAr), reduction reactions, and condensation processes. The choice of starting materials and reagents can significantly impact the yield and purity of the final product. Advanced techniques such as flow chemistry and catalytic methods have also been employed to improve efficiency and scalability.

In terms of biological activity, 1,2-Benzenediamine, N-2-pyridinyl- has demonstrated promising interactions with various enzymes and receptors. Its dual functionality allows it to engage multiple binding sites simultaneously, which can be advantageous for developing drugs with enhanced potency and reduced side effects. Additionally, computational modeling studies have been instrumental in predicting how modifications to its structure can influence its pharmacokinetic properties.

The pharmaceutical industry has taken note of these findings and is actively exploring 1,2-Benzenediamine, N-2-pyridinyl- as a building block for new drugs. Collaborative efforts between academia and industry have led to innovative approaches in drug design that leverage this compound's unique characteristics. Preclinical studies are underway to evaluate the safety and efficacy of several derivatives in animal models.

From an environmental perspective, the sustainable production of 1,2-Benzenediamine, N-2-pyridinyl- is also an area of interest. Researchers are investigating greener synthetic methodologies that minimize waste generation and reduce reliance on hazardous reagents. These efforts align with broader initiatives aimed at promoting sustainable chemistry practices across the pharmaceutical sector.

The future prospects for 1,2-Benzenediamine, N-2-pyridinyl- appear bright as new applications continue to emerge. Advances in synthetic chemistry coupled with improved understanding of its biological interactions will likely accelerate its adoption in drug development pipelines. As more data becomes available on its derivatives' pharmacological profiles, this compound is poised to play an increasingly significant role in modern medicine.

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